3-[(4-Chlorophenyl)sulfanyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJULSJGGIMHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285367 | |
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-27-6 | |
| Record name | 6310-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 4 Chlorophenyl Sulfanyl Propanoic Acid and Analogous Structures
Elucidation of Primary Synthetic Pathways
The construction of the arylsulfanylpropanoic acid scaffold is predominantly achieved through two main strategies: the conjugate addition of thiols to activated alkenes and the oxidative coupling of C-H and S-H bonds.
The most direct and widely utilized methods for synthesizing 3-[(4-Chlorophenyl)sulfanyl]propanoic acid involve the reaction between a sulfur-based nucleophile, 4-chlorothiophenol (B41493), and a three-carbon electrophilic synthon. Two prominent examples of this approach are the thia-Michael addition and the thiol-ene reaction.
Thia-Michael Addition: This reaction represents a conjugate addition of a nucleophile, in this case, a thiolate anion derived from 4-chlorothiophenol, to an α,β-unsaturated carbonyl compound like acrylic acid or its esters. srce.hr This method is highly effective for forming C-S bonds. srce.hrresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more reactive thiolate anion. This anion then attacks the β-carbon of the Michael acceptor. mdpi.com Various catalysts can be employed, with ferric chloride being noted for its efficiency, promoting high yields in short reaction times at room temperature. srce.hr
Thiol-Ene Reaction: The thiol-ene reaction is a powerful click chemistry reaction involving the addition of a thiol across an alkene. wikipedia.org This reaction can proceed via two primary mechanisms: a free-radical addition or a catalyzed Michael addition. The free-radical pathway, often initiated by light or a radical initiator, involves the formation of a thiyl radical that adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgnih.gov This process is highly efficient, stereoselective, and proceeds with a strong thermodynamic driving force, making it a favored method in materials and biomedical sciences. wikipedia.org Its utility extends to the modification of complex molecules, including peptides, due to its high selectivity in the presence of various unprotected functional groups. nih.gov
A common synthetic route employing these principles would involve reacting 4-chlorothiophenol with acrylic acid or 3-bromopropanoic acid. The former is an example of a thia-Michael addition, while the latter proceeds via nucleophilic substitution.
Modern synthetic chemistry has seen the rise of oxidative coupling reactions as a versatile alternative to traditional cross-coupling methods. acs.org These reactions often involve the direct functionalization of C-H bonds, offering a more atom-economical route. The direct cross-dehydrogenative coupling of C-H and S-H bonds is a powerful tool for C-S bond formation. researchgate.net
One such innovative method is the DDQ-mediated oxidative radical cross-coupling of aromatic compounds with aryl thiols. This approach, which uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant under a nitrogen atmosphere, allows for the synthesis of asymmetric diaryl thioethers under mild conditions. researchgate.net The reaction exhibits excellent functional group tolerance and high regioselectivity. researchgate.net Mechanistic studies suggest that the C-S bond forms through the cross-coupling of a thiyl radical and an aryl radical cation. researchgate.net While not directly reported for this compound, this methodology represents a potential advanced pathway where a propanoic acid derivative with an appropriate C-H bond could be coupled with 4-chlorothiophenol.
Optimized Reaction Conditions and Yield Enhancements
Optimization of reaction parameters is crucial for maximizing product yield and purity. For thia-Michael additions, the choice of catalyst and solvent plays a significant role. For instance, the use of ferric chloride as a catalyst in the reaction between thiols and α,β-unsaturated carbonyl compounds has been shown to produce excellent yields of thia-Michael adducts in as little as 5-20 minutes. srce.hr
In a related synthesis, 3-(4-chlorophenyl)propanoic acid was prepared from benzyl (B1604629) 4-chloro cinnamate (B1238496) with a 98% yield. chemicalbook.com The reaction was carried out using a 5% Palladium on beta zeolite catalyst in ethyl acetate (B1210297) under a hydrogen atmosphere at 40°C for 1.5 hours. chemicalbook.com Although this example illustrates the reduction of a C=C double bond rather than a C-S bond formation, it highlights how catalyst and condition selection can lead to near-quantitative yields in the synthesis of structurally similar propanoic acids.
| Reaction Type | Precursors | Catalyst/Conditions | Yield |
| Thia-Michael Addition | Thiol, α,β-unsaturated carbonyl | Ferric chloride, room temp, 5-20 min | Good yields srce.hr |
| Hydrogenation | Benzyl 4-chloro cinnamate | 5% Pd/beta zeolite, H₂, ethyl acetate, 40°C, 1.5h | 98% chemicalbook.com |
This table presents examples of optimized conditions for related syntheses.
Sustainable Synthesis Considerations and Green Chemistry Metrics
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key metrics are used to evaluate the "greenness" of a synthetic route, including Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor. nih.govmdpi.com
Addition reactions, such as the thia-Michael and thiol-ene reactions, are inherently atom-economical. The atom economy of a Michael-type addition is 100%, as all atoms from the reactants are incorporated into the final product. nih.gov This makes them highly desirable from a green chemistry perspective, minimizing theoretical waste. mdpi.com
Reaction Mass Efficiency (RME) provides a more practical measure of greenness than atom economy by considering the actual masses of reactants, including those used in excess, to produce a given mass of product. nih.govethz.ch
RME (%) = (Mass of Product / Total Mass of Reactants) x 100
Let's compare the theoretical RME for two potential routes to this compound, assuming a 1:1 stoichiometric ratio and 100% yield for simplicity.
Route 1: Thia-Michael Addition 4-Chlorothiophenol + Acrylic Acid → this compound
MW of 4-Chlorothiophenol: 144.61 g/mol
MW of Acrylic Acid: 72.06 g/mol
MW of Product: 216.67 g/mol
Total Mass of Reactants: 144.61 + 72.06 = 216.67 g/mol
RME = (216.67 / 216.67) x 100 = 100%
Route 2: Nucleophilic Substitution 4-Chlorothiophenol + 3-Bromopropanoic Acid → this compound + HBr
MW of 4-Chlorothiophenol: 144.61 g/mol
MW of 3-Bromopropanoic Acid: 152.97 g/mol
MW of Product: 216.67 g/mol
Total Mass of Reactants: 144.61 + 152.97 = 297.58 g/mol
RME = (216.67 / 297.58) x 100 = 72.8%
This analysis clearly demonstrates the superior mass efficiency of the addition pathway. In practice, RME and other metrics like Process Mass Intensity (PMI), which includes solvents and workup materials, are influenced by reaction yield, solvent choice, and purification methods. nih.govethz.ch Optimizing these factors is key to developing a truly sustainable synthesis. nih.gov
| Metric | Definition | Significance for Synthesis |
| Atom Economy (AE) | (MW of desired product / sum of MW of all reactants) x 100 | Measures the efficiency of atom incorporation from reactants to product. mdpi.com |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / sum of mass of all reactants) x 100 | Provides a more realistic measure by accounting for yield and stoichiometry. nih.gov |
| E-Factor | Total mass of waste / Mass of product | Highlights waste generation; lower values are better. mdpi.com |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | A comprehensive metric used in industry, including all materials (reactants, solvents, reagents). nih.gov |
Chemo- and Regioselectivity in Arylsulfanylpropanoic Acid Formation
Regioselectivity: In the context of synthesizing this compound, regioselectivity refers to the specific location of the C-S bond formation.
In the thia-Michael addition of 4-chlorothiophenol to acrylic acid, the attack of the thiolate occurs exclusively at the β-carbon of the acrylic acid, leading to the desired 3-sulfanyl product. This is a well-established and predictable outcome for conjugate additions. srce.hrmdpi.com
The radical-initiated thiol-ene reaction is also highly regioselective, yielding the anti-Markovnikov addition product. wikipedia.org This means the sulfur atom attaches to the terminal carbon of the double bond in acrylic acid, again forming the 3-sulfanyl isomer. While the radical thiol-ene reaction favors the anti-Markovnikov product, the ultimate regiochemistry can sometimes be influenced by substituent effects and reaction conditions. wikipedia.org
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The precursors to this compound contain multiple reactive sites (e.g., the carboxylic acid group).
The thiol-ene reaction is renowned for its excellent chemoselectivity. The radical-mediated process is largely orthogonal to many other functional groups found in complex molecules, allowing for the specific modification of an alkene without affecting, for example, an unprotected carboxylic acid. nih.gov
In the thia-Michael addition , the reaction conditions (often basic) are generally mild enough to prevent unwanted side reactions with the carboxylic acid group, such as deprotonation, which does not interfere with the primary addition reaction.
The inherent high chemo- and regioselectivity of pathways like the thia-Michael and thiol-ene reactions make them exceptionally reliable for the specific synthesis of 3-arylsulfanylpropanoic acids.
Systematic Exploration of Structural Modifications and Derivatives of 3 4 Chlorophenyl Sulfanyl Propanoic Acid
Design Principles for Modulating Physicochemical and Biological Properties
The primary goal of modifying the lead compound, 3-[(4-chlorophenyl)sulfanyl]propanoic acid, is to modulate its properties for specific applications, often in the context of drug discovery and materials science. The design principles are rooted in established structure-activity relationships (SAR). Modifications are strategically introduced to influence factors such as solubility, lipophilicity, metabolic stability, and interaction with biological targets. nih.govijpcbs.com
For instance, the introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can enhance aqueous solubility and provide new points for hydrogen bonding, which is often crucial for high-affinity binding to biological targets. mdpi.comnih.gov Conversely, increasing lipophilicity through the addition of nonpolar groups may enhance membrane permeability. ijpcbs.com Altering the electronic properties of the phenyl ring by adding electron-withdrawing or electron-donating substituents can influence the reactivity and metabolic pathways of the entire molecule. mdpi.com Furthermore, changing the thioether linkage to a more stable sulfonyl or sulfonamide group can prevent metabolic oxidation at the sulfur atom and introduce different geometric constraints and hydrogen bonding capabilities. nih.gov
Modifications of the Propanoic Acid Chain
The propanoic acid chain is a common target for modification due to the reactivity of the carboxylic acid group and the potential for substitution on the adjacent carbons.
Substitution at the alpha-carbon (the carbon adjacent to the carboxyl group) can significantly impact the molecule's properties. A key modification is the introduction of an amino group (-NH2) to create an alpha-amino acid analogue. This transformation introduces a chiral center, leading to (R) and (S) enantiomers, which may exhibit different biological activities. nih.govkhanacademy.org An example is (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, a derivative where the sulfanyl (B85325) linkage is replaced by a direct carbon-carbon bond and an amino group is added to the beta-carbon (structurally analogous to alpha-substitution relative to the phenyl ring). nih.govsigmaaldrich.com
Other substitutions at the alpha-position have also been explored. For example, in related structures, the introduction of two methyl groups at the alpha-position has been used to create derivatives like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. researchgate.netrsc.org This dimethyl substitution creates a quaternary carbon, sterically hindering certain reactions and potentially influencing the molecule's conformation.
Table 1: Examples of Alpha-Substituted Propanoic Acid Derivatives Note: The following table includes derivatives of the closely related 3-(4-chlorophenyl)propanoic acid core to illustrate the principles of alpha-substitution.
| Compound Name | CAS Number | Molecular Formula | Key Feature(s) |
| (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid | 131690-60-3 | C₉H₁₀ClNO₂ | Beta-amino substitution, Chiral center nih.gov |
| (R)-3-Amino-3-(4-chlorophenyl)propionic acid | 131690-61-4 | C₉H₁₀ClNO₂ | Beta-amino substitution, Chiral center synquestlabs.com |
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | N/A | C₁₁H₁₃ClO₃ | Alpha,alpha-dimethyl substitution, Beta-hydroxy substitution nih.gov |
| 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | 117291-25-5 | C₁₁H₉ClF₃NO₃ | Beta-trifluoroacetamido group chemicalbook.com |
The carboxylic acid functional group is readily converted into ester or amide derivatives. This strategy is frequently employed in prodrug design to enhance properties like oral bioavailability, stability, or to achieve targeted release. nih.govijpcbs.com Esters, such as ethyl 3-[(4-chlorophenyl)thio]propanoate, can mask the polar carboxylic acid, increasing lipophilicity and facilitating passage across cell membranes. In the body, these esters can be hydrolyzed by esterase enzymes to release the active parent acid. nih.gov
Similarly, forming amides can improve stability and alter solubility. ijpcbs.com A series of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates have been synthesized. rsc.orgnih.gov These modifications, which involve coupling the carboxylic acid with various amines or amino acid esters, demonstrate the versatility of the acid moiety for creating a library of compounds with diverse properties. rsc.orgnih.gov
Table 2: Examples of Ester and Amide Derivatives
| Compound Name | CAS Number | Molecular Formula | Derivative Type |
| Ethyl 3-[(4-chlorophenyl)thio]propanoate | 244.74 (M.W.) | C₁₁H₁₃ClO₂S | Ethyl Ester |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | N/A | C₁₂H₁₅ClO₃ | Methyl Ester rsc.org |
| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide | N/A | C₁₁H₁₅ClN₂O₂ | Hydrazide (Amide analogue) nih.gov |
| Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]propanoate | N/A | C₁₅H₂₀ClNO₄ | Amino Acid Amide/Ester nih.gov |
Variations on the Aryl Moiety and its Linkage
Modifications to the chlorophenyl ring and the sulfur atom connecting it to the propanoic acid chain provide another avenue for systematically altering the compound's characteristics.
Table 3: Examples of Derivatives with Modified Aryl Moieties
| Compound Name | CAS Number | Molecular Formula | Key Modification |
| 3-[(4-Amino-2-chlorophenyl)sulfanyl]propanoic acid | N/A | C₉H₁₀ClNO₂S | Additional amino group on the phenyl ring nih.gov |
| 3,3-Bis(4-chlorophenyl)propionic acid | N/A | C₁₅H₁₂Cl₂O₂ | Second 4-chlorophenyl group ncats.io |
| 3,3,3-Tris(4-chlorophenyl)propanoic acid | N/A | C₂₁H₁₅Cl₃O₂ | Two additional 4-chlorophenyl groups ncats.io |
| 3-(2,4-dichlorophenyl)propionic acid | 152606-17-2 (for amino deriv.) | C₉H₈Cl₂O₂ | Additional chlorine on the phenyl ring synquestlabs.com |
Oxidation of the sulfanyl (thioether) linkage to a sulfonyl group (-SO₂-) or its replacement with a sulfonamide/sulfamoyl moiety (-SO₂NH- or -NHSO₂-) represents a significant structural and functional change. The sulfonyl group is more polar and can act as a hydrogen bond acceptor, unlike the thioether. This modification also prevents metabolic oxidation at the sulfur atom. An example is 3-[(4-chlorophenyl)methylsulfonyl]propanoic acid, which contains the sulfonyl linker. nih.gov
Table 4: Comparative Sulfanyl, Sulfonyl, and Sulfamoyl Analogues
| Compound Name | CAS Number | Molecular Formula | Linker/Group Type |
| This compound | 6310-27-6 | C₉H₉ClO₂S | Sulfanyl (Thioether) sigmaaldrich.com |
| 3-[(4-chlorophenyl)methylsulfonyl]propanoic acid | 392330-71-1 | C₁₀H₁₁ClO₄S | Sulfonyl nih.gov |
| 3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid | 36974-65-9 | C₉H₁₀ClNO₄S | Sulfonamide chemuniverse.comchemicalbook.com |
| 3-(4-Sulfamoylphenyl)propanoic acid | 90610-69-8 | C₉H₁₁NO₄S | Sulfamoyl nih.gov |
Incorporation of Multi-aryl Systems at the Sulfanyl Linkage (e.g., diphenylmethylsulfanyl)
The introduction of bulky, multi-aryl systems, such as a diphenylmethyl (benzhydryl) group, at the sulfur atom of this compound represents a significant structural modification. This alteration can influence the compound's steric and electronic properties. The synthesis of such a derivative, while not explicitly detailed in the literature for this specific acid, can be hypothetically achieved through established methods of forming thioethers.
One plausible synthetic route involves the reaction of a protected 3-mercaptopropanoic acid with diphenylmethyl chloride. The thiol group of the mercaptopropanoic acid would act as a nucleophile, displacing the chloride from the diphenylmethyl group. To prevent unwanted side reactions, the carboxylic acid functionality would likely require protection, for instance, as an ester.
A generalized reaction scheme is presented below:
Step 1: Protection of the Carboxylic Acid The carboxylic acid of 3-mercaptopropanoic acid is first converted to an ester (e.g., a methyl or ethyl ester) to prevent its interference in the subsequent alkylation step.
Step 2: Thioether Formation The resulting 3-mercaptopropanoate ester is then reacted with diphenylmethyl chloride in the presence of a base to facilitate the nucleophilic substitution.
Step 3: Deprotection Finally, the ester group is hydrolyzed to yield the desired 3-[(diphenylmethyl)sulfanyl]propanoic acid.
Interactive Data Table: Hypothetical Synthesis of a Diphenylmethylsulfanyl Derivative
| Step | Reactants | Reagents | Product | Purpose |
| 1 | 3-Mercaptopropanoic acid | Methanol, Acid catalyst | Methyl 3-mercaptopropanoate | Protection of the carboxylic acid group |
| 2 | Methyl 3-mercaptopropanoate, Diphenylmethyl chloride | Base (e.g., Triethylamine) | Methyl 3-[(diphenylmethyl)sulfanyl]propanoate | Introduction of the diphenylmethyl group |
| 3 | Methyl 3-[(diphenylmethyl)sulfanyl]propanoate | Aqueous acid or base | 3-[(Diphenylmethyl)sulfanyl]propanoic acid | Deprotection to yield the final product |
This modification introduces two phenyl rings, significantly increasing the lipophilicity and steric bulk around the sulfur atom.
Cyclization and Heterocyclic Derivative Formation (e.g., thiazan-4-ones, oxazol-5(4H)-ones based on related propanoic acids)
The propanoic acid backbone of this compound provides a versatile scaffold for the synthesis of various heterocyclic derivatives. Cyclization reactions can lead to the formation of rings such as thiazan-4-ones and, through related precursors, oxazol-5(4H)-ones.
Thiazan-4-one Derivatives:
The formation of a thiazan-4-one ring from a 3-sulfanylpropanoic acid derivative typically involves the reaction of the corresponding N-acyl derivative with a dehydrating agent. While direct synthesis from this compound is not documented, analogous reactions with N-acyl-S-alkyl-cysteine derivatives suggest a plausible pathway. For instance, the cyclization of N-terminal S-carbamoylmethyl-L-cysteine has been shown to form a (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid residue. trea.com This suggests that an appropriately N-acylated derivative of this compound could potentially undergo intramolecular cyclization to yield a thiazan-4-one derivative.
Oxazol-5(4H)-one Derivatives:
Oxazol-5(4H)-ones, also known as azlactones, are typically synthesized from N-acyl amino acids. While this compound is not an amino acid, related propanoic acid structures can be precursors to compounds that can form oxazolone-like structures. For example, the Erlenmeyer-Plöchl reaction, a classic method for synthesizing unsaturated azlactones, involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride.
Although not a direct cyclization of the parent compound, its structural motifs can be incorporated into precursors for such heterocycles. For instance, if the 4-chlorophenylsulfanyl moiety were part of an N-acyl group on an amino acid, it could be incorporated into an oxazolone (B7731731) ring system.
Interactive Data Table: Potential Heterocyclic Derivatives
| Heterocycle | General Precursor | Key Reaction Type | Potential for this compound |
| Thiazan-4-one | N-Acyl-3-sulfanylpropanoic acid derivative | Intramolecular cyclization/dehydration | The N-acylated form of the title compound could potentially cyclize. |
| Oxazol-5(4H)-one | N-Acyl amino acid | Condensation with an aldehyde (e.g., Erlenmeyer-Plöchl) | The 4-chlorophenylsulfanyl group could be part of an N-acyl substituent on a suitable amino acid precursor. |
The synthesis of these heterocyclic derivatives transforms the linear propanoic acid into a more rigid, three-dimensional structure, which can have significant implications for its chemical and biological properties. The formation of such derivatives from related 3-sulfanylpropanoic acids has been explored in various contexts, including the development of novel bioactive compounds. nih.gov
Comprehensive Pharmacological and Biological Activity Profiling of 3 4 Chlorophenyl Sulfanyl Propanoic Acid and Its Analogues
Investigation of Antimicrobial Efficacy
The antimicrobial potential of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid and its derivatives has been a subject of scientific inquiry, with research exploring their activity against a variety of pathogenic microorganisms.
Antibacterial Activity Spectrum Against Gram-Positive and Gram-Negative Strains
While specific data on the antibacterial activity of this compound is not extensively detailed in the available literature, studies on its analogues provide significant insights. A series of pyrazole (B372694) derivatives incorporating a 3-(4-chlorophenyl) group have been synthesized and demonstrated notable antibacterial effects. nih.gov This suggests that the chlorophenyl moiety is a crucial component for antimicrobial action.
Further research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed structure-dependent antibacterial activity. nih.govresearchgate.net Certain hydrazone derivatives of this class have shown potent activity against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. researchgate.net Additionally, compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl group have exhibited moderate activity against Gram-positive bacterial strains. mdpi.com
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Mycobacterium tuberculosis H37Rv | Good to excellent activity reported |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis | 0.5-2 |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive strains | Moderate activity reported |
Antifungal Activity Against Clinically Relevant Fungi
Analogues of this compound have also been evaluated for their effectiveness against various fungal pathogens. Pyrazole derivatives containing the 3-(4-chlorophenyl) structure have shown promising antifungal properties. nih.gov
More specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant activity against drug-resistant fungal species. nih.govresearchgate.net Notably, certain hydrazone derivatives within this class exhibited potent inhibition of Candida auris, a globally emerging multidrug-resistant fungus, with MIC values ranging from 0.5 to 64 µg/mL. researchgate.net A related 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid also displayed activity against Candida albicans. mdpi.com
| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) |
|---|---|---|
| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Pathogenic fungi | Good to excellent activity reported |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Drug-resistant Candida species | 8-64 |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Candida auris | 0.5-64 |
| 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans | Moderate activity reported |
Anti-biofilm Formation Studies
The ability of this compound to inhibit biofilm formation, a key virulence factor in many chronic infections, has not been directly reported in the reviewed literature. However, related compounds, such as certain derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have demonstrated a moderate capacity to prevent the formation of biofilms by Gram-positive bacteria like Enterococcus faecium and Staphylococcus aureus. mdpi.com
Research into Anticancer Potential
The investigation into the anticancer properties of this compound and its analogues has yielded promising results, with some compounds showing selective toxicity towards cancer cells.
Antiproliferative Activity in Various Cancer Cell Lines
While direct studies on the antiproliferative activity of this compound are limited, research on structurally similar compounds is informative. A triazole derivative featuring a 3-(4-chlorophenyl) group has been shown to exert a selective cytotoxic effect on human melanoma cells, inducing cell cycle arrest in the S phase. kaznu.kzresearchgate.net
Furthermore, a series of piperidone compounds, which share some structural similarities, have demonstrated tumor-selective cytotoxicity against various cancer cell lines, including leukemia, with average cytotoxic concentrations (CC50) in the low micromolar range. nih.gov
| Compound/Analogue | Cancer Cell Line | Activity |
|---|---|---|
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | Human melanoma (VMM917) | 4.9-fold selective cytotoxicity |
| Piperidone P3 | Nine tumorigenic cell lines | Average CC50: 2.26 µM |
| Piperidone P4 | Nine tumorigenic cell lines | Average CC50: 1.91 µM |
| Piperidone P5 | Nine tumorigenic cell lines | Average CC50: 1.52 µM |
Modulation of Key Cellular Pathways (e.g., Heat Shock Protein interaction, Histone Deacetylase Inhibition)
There is currently a lack of specific research in the reviewed scientific literature concerning the direct interaction of this compound or its close analogues with heat shock proteins or their influence on histone deacetylase inhibition. However, related piperidone compounds have been found to induce apoptosis through the intrinsic cellular pathway and exhibit characteristics consistent with proteasome inhibition. nih.gov
Interference with Mitotic Spindle Dynamics and Kinesin Inhibition (e.g., Eg5)
The process of mitosis is fundamental for cell division, and the mitotic spindle plays a crucial role in the accurate segregation of chromosomes. Disruption of mitotic spindle dynamics is a key strategy in the development of anticancer therapeutics. One of the critical motor proteins involved in the formation and maintenance of the bipolar mitotic spindle is the kinesin spindle protein (KSP), also known as Eg5. nih.govnih.gov Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death in rapidly dividing cancer cells. nih.govchemrxiv.org
While direct studies on the interaction of this compound with Eg5 are not extensively documented, the structural characteristics of known Eg5 inhibitors suggest a potential for such activity. Many small molecule inhibitors of Eg5 are known to bind to an allosteric pocket in the motor domain of the protein. nih.gov For instance, S-trityl-l-cysteine and its analogues are recognized as potent and selective inhibitors of Eg5. nih.gov Furthermore, research into novel 2,4,5-substituted-1,3,4-thiadiazoline derivatives has identified compounds with a 5-chloro-thiophen-2-yl moiety that exhibit significant Eg5 inhibitory activity, with IC50 values below 1 µM. researchgate.net This highlights that the presence of a chloro-substituted aromatic ring, a key feature of this compound, is compatible with binding to and inhibiting Eg5. The table below lists some known Eg5 inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50/Ki |
| Monastrol | Specific inhibitor of Eg5 ATPase activity | - |
| S-trityl-l-cysteine (STLC) | Tight-binding and selective allosteric inhibitor of Eg5 | - |
| SB-743921 | Potent inhibitor of mitotic kinesin KSP (Eg5) | Ki of 0.1 nM medchemexpress.com |
| ARQ 621 | Allosteric, potent and selective inhibitor of Eg5 | - |
| EMD534085 | Potent and selective inhibitor of mitotic kinesin-5 | IC50 of 8 nM medchemexpress.com |
| Dimethylenastron | Potent kinesin Eg5 inhibitor | IC50 of 200 nM medchemexpress.com |
| MK-0731 | Selective, non-competitive and allosteric KSP inhibitor | IC50 of 2.2 nM medchemexpress.com |
Given the structural similarities, it is plausible that this compound or its analogues could be investigated as potential Eg5 inhibitors, representing a promising avenue for anticancer drug discovery.
Anti-inflammatory Properties
Arylpropionic acid derivatives constitute a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. Although direct studies on the anti-inflammatory activity of this compound are limited, its structural classification as an arylpropionic acid suggests a high likelihood of possessing anti-inflammatory properties.
Research on related structures further supports this hypothesis. For example, studies on aryl-acetic and hydroxamic acids have demonstrated their potential as lipoxygenase inhibitors, another important target in inflammatory pathways. researchgate.net These compounds have shown significant antioxidant and anti-inflammatory activities in vitro and in vivo. researchgate.net Furthermore, synthetic analogues of arylpropionic acids, such as certain 1,2,4-triazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, have exhibited anti-inflammatory activity comparable to or even more potent than established drugs like hydrocortisone (B1673445) and ibuprofen (B1674241). nih.gov The anti-inflammatory potential of arylpropionic acid derivatives is a subject of ongoing research, with a focus on developing compounds with improved efficacy and reduced side effects. nih.govnih.gov
Receptor-Ligand Interaction Studies (e.g., Free Fatty Acid Receptor 4 agonism)
Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for its role in modulating inflammation. mdpi.comnih.gov FFAR4 is activated by medium and long-chain fatty acids, leading to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), which enhances glucose-dependent insulin (B600854) secretion. mdpi.comnih.gov
The development of synthetic agonists for FFAR4 is an active area of research. mdpi.com While there is no direct evidence of this compound acting as an FFAR4 agonist, the structural features of known agonists provide a basis for speculation. Many FFAR4 agonists are carboxylic acids, a functional group present in the target compound. nih.govfigshare.com For instance, the synthetic agonist TUG-891 is based on a phenylpropanoic acid scaffold. mdpi.com The design of novel FFAR4 agonists often involves modifications to this core structure to enhance potency and selectivity. mdpi.com Given that this compound is a derivative of propanoic acid with a substituted phenyl ring, it shares a fundamental structural motif with known FFAR4 ligands. The table below lists some known FFAR4 agonists.
| Agonist | Type |
| Linoleic acid | Endogenous |
| Docosahexaenoic acid (DHA) | Endogenous |
| TUG-891 | Synthetic |
| GW9508 | Synthetic (dual FFA1/FFA4 agonist) |
Further investigation through molecular modeling and in vitro binding assays would be necessary to determine if this compound or its analogues can effectively bind to and activate FFAR4.
Evaluation of Antioxidant Modulatory Capacity
Organosulfur compounds are recognized for their significant antioxidant properties. nih.govnih.govbohrium.com These compounds can protect cells from oxidative damage through various mechanisms, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the expression of a wide range of cytoprotective genes. nih.gov
As an organosulfur compound, this compound is expected to possess antioxidant modulatory capacity. The sulfur atom in its structure can participate in redox reactions, a characteristic feature of many antioxidant organosulfur compounds. nih.gov For example, sulforaphane, an isothiocyanate found in cruciferous vegetables, is a well-studied organosulfur compound that exerts its protective effects through the Nrf2 pathway. nih.govsemanticscholar.org
Studies on various synthetic and natural organosulfur compounds have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation. bohrium.comresearchgate.net For instance, bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide has shown high radical scavenging activity and a significant ability to decrease the products of lipid peroxidation. researchgate.net The antioxidant efficacy of these compounds often depends on their specific chemical structure. bohrium.com Therefore, a detailed evaluation of this compound using various antioxidant assays would be essential to quantify its specific antioxidant potential and elucidate its mechanism of action.
Computational Chemistry and in Silico Modeling in Drug Discovery
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. While specific docking studies for 3-[(4-Chlorophenyl)sulfanyl]propanoic acid are not extensively detailed in publicly available literature, the methodology can be described.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction, often expressed as a binding energy score. For a molecule like this compound, docking could be used to screen a library of potential protein targets to identify those with the highest binding affinity. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to evaluate the best fit. For instance, in studies of other novel compounds, docking has been successfully used to identify binding modes within the active sites of receptors like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to accommodate each other. nih.gov This technique can confirm the stability of key interactions, such as hydrogen bonds or hydrophobic contacts, which are crucial for a ligand's biological activity.
In Silico Prediction of Absorption, Distribution, and Metabolism Properties for Drug-likeness
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, used to assess the drug-likeness of a compound. labnovo.com These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of failure in later clinical phases. labnovo.com The properties of this compound can be calculated using various computational models, with key physicochemical descriptors often sourced from databases like PubChem.
These descriptors are evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500 Da, and a LogP greater than 5.
Below is a table of computationally predicted physicochemical properties for this compound.
| Property | Value | Significance in Drug-Likeness |
| Molecular Formula | C₉H₉ClO₂S | Defines the elemental composition. |
| Molecular Weight | 216.68 g/mol | Low molecular weight is favorable for absorption. |
| XLogP3 | 2.8 | Indicates optimal lipophilicity for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms in the carboxylic acid can accept hydrogen bonds. |
| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility. |
| Data sourced from PubChem Substance ID: 237756. labnovo.com |
Based on these properties, this compound generally exhibits a favorable profile for oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
While a specific QSAR model for this compound and its immediate derivatives is not prominently documented, studies on other propanoic acid derivatives demonstrate the utility of this approach. For example, QSAR analyses of meta-substituted phenylpropanoic acids have been used to develop models for their activity as Peroxisome Proliferator-Activated Receptor (PPAR) gamma agonists. researchgate.net In other studies on propionic acid derivatives, topological parameters and molecular connectivity indices were found to govern antimicrobial activity. researchgate.net
A typical QSAR study for derivatives of this compound would involve:
Synthesizing and testing a library of related compounds with variations in their structure.
Calculating a range of molecular descriptors for each compound (e.g., electronic, steric, hydrophobic properties).
Using statistical methods to build a model that correlates these descriptors with the measured biological activity.
Such a model could reveal that features like the electron-withdrawing nature of the chlorine atom or the hydrophobic character of the phenyl ring are crucial for activity, providing a roadmap for designing more potent compounds. nih.gov
Conformational Analysis and Molecular Recognition Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The specific 3D conformation of a molecule is critical for its ability to bind to a biological target, a process known as molecular recognition.
For this compound, conformational flexibility exists primarily around the C-C and C-S single bonds of the propanoic acid and sulfanyl (B85325) linker. Computational methods can be used to determine the relative energies of different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. Studies on other phenylpropionic acids have shown that a direct relationship can exist between the dihedral angle of the propionic acid residue and biological activity, where a more open conformation may lead to higher potency. nih.gov
Molecular recognition is driven by intermolecular forces. The key structural features of this compound that participate in these interactions are:
The Chlorophenyl Group: This moiety can engage in hydrophobic interactions within a protein's binding pocket.
The Carboxylic Acid Group: This polar group is a strong hydrogen bond donor and acceptor, capable of forming key electrostatic interactions with amino acid residues.
The Sulfanyl Linker: The sulfur atom can also participate in various non-covalent interactions and provides structural flexibility.
Understanding the preferred conformation and the key interacting groups allows for a rational approach to designing molecules with improved binding affinity and selectivity for their intended target. uab.edu
Sophisticated Analytical Methodologies for Characterization and Quality Assurance
Advanced Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid and for separating it from potential isomers and other impurities.
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most common techniques for analyzing this non-volatile compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a C18 column is typically used as the stationary phase, with a mobile phase often consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient or isocratic elution allows for the effective separation of the target compound from starting materials, by-products, and degradation products. Purity levels of ≥98% have been determined using HPLC. sigmaaldrich.com
Gas Chromatography (GC) can also be utilized, particularly for assessing the presence of volatile impurities. However, as this compound is a carboxylic acid and thus relatively non-volatile, derivatization to a more volatile ester form (e.g., a methyl ester) is often required prior to analysis. This technique is highly sensitive and can detect trace levels of volatile organic compounds. Purity assessments by GC have indicated levels of ≥99.0%. sigmaaldrich.com
High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and atomic arrangement.
Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-S and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C9H9ClO2S). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. The fragmentation pattern can also give structural information, for instance, showing the loss of the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules.
¹H-NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic protons on the chlorophenyl ring, typically in the range of 7.0-7.5 ppm. The two methylene (B1212753) groups (-S-CH₂- and -CH₂-COOH) would appear as triplets in the aliphatic region (typically 2.5-3.5 ppm) due to spin-spin coupling with each other. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (often >10 ppm).
¹³C-NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show a signal for the carbonyl carbon of the carboxylic acid at a downfield position (around 170-180 ppm). The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methylene carbons would be found in the aliphatic region (typically 30-40 ppm).
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial technique for confirming the empirical and molecular formula of this compound. This method determines the percentage composition of the individual elements (carbon, hydrogen, chlorine, oxygen, and sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula C9H9ClO2S. A close correlation between the experimental and theoretical values provides strong evidence for the stoichiometric purity of the compound.
Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 49.43 | Matches closely |
| Hydrogen (H) | 4.15 | Matches closely |
| Chlorine (Cl) | 16.21 | Matches closely |
| Oxygen (O) | 14.63 | Matches closely |
| Sulfur (S) | 14.66 | Matches closely |
Comprehensive Impurity Profiling and Identification of By-products and Degradation Products
A thorough understanding of the impurity profile of this compound is critical for quality control. Impurities can arise from the synthetic route (by-products, unreacted starting materials) or from degradation of the compound over time.
Impurity profiling is typically carried out using a combination of chromatographic and spectroscopic techniques. HPLC and GC are used to separate and quantify the impurities. Once separated, these impurities can be collected and their structures elucidated using MS and NMR.
Potential By-products in the synthesis could include:
4-Chlorothiophenol (B41493): An unreacted starting material.
3,3'-Disulfanediylbis(propanoic acid): Formed from the oxidation of a thiol intermediate.
Isomeric impurities: Such as 2-[(4-chlorophenyl)sulfanyl]propanoic acid, if the synthesis is not completely regioselective.
Potential Degradation Products could arise from:
Oxidation: The sulfide (B99878) linkage could be oxidized to a sulfoxide (B87167) or sulfone.
Decarboxylation: Loss of CO₂ from the carboxylic acid group, particularly under thermal stress.
Hydrolysis: Cleavage of the thioether bond under certain conditions.
The identification and quantification of these impurities are essential for setting specifications for the final product and ensuring its consistency and stability.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Therapeutics Based on the Propanoic Acid Skeleton
The propanoic acid skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous established drugs. researchgate.net The future development of therapeutics based on 3-[(4-Chlorophenyl)sulfanyl]propanoic acid hinges on rational design strategies aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process involves the systematic modification of its chemical structure to enhance desired effects while minimizing potential off-target interactions. biobide.com3biotech.com
Modern drug design often employs a combination of computational modeling and synthetic chemistry to create novel analogues. rsc.org For the this compound structure, key areas for modification include:
The Phenyl Ring: Altering the substitution pattern on the chlorophenyl group can significantly impact binding affinity and selectivity for a biological target.
The Propanoic Acid Tail: Esterification or amidation of the carboxylic acid group can create prodrugs with altered solubility and cell permeability. nih.gov For instance, converting the acid to a hydrazide has been shown to be a key step in creating derivatives with potent biological activities. nih.gov
Research into related compounds has demonstrated that even slight modifications can lead to significant changes in biological function. For example, studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the introduction of an oxime moiety dramatically increased their antiproliferative activity against cancer cells. mdpi.com Similarly, the synthetic versatility of amino acid-based derivatives allows for the incorporation of various substituents that can enable the resulting compounds to target multiple critical pathways in microbial cells. nih.gov This iterative process of design, synthesis, and testing is fundamental to transforming a lead compound into a next-generation therapeutic. biobide.com
Strategies for Mitigating Antimicrobial Resistance Mechanisms
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel agents that can circumvent existing resistance mechanisms. nih.gov Propionic acid and its derivatives have long been recognized for their antimicrobial properties, which stem from their ability to lower the intracellular pH of microbes and interfere with their metabolic processes. nih.govdrugbank.com
Future research on this compound and its analogues should focus on creating compounds that are less susceptible to resistance. Key strategies include:
Developing Multi-Targeting Agents: Designing derivatives that act on multiple, distinct targets within a pathogen can significantly lower the probability of resistance developing. The inherent flexibility of the propanoic acid scaffold is advantageous for creating such multi-functional molecules. nih.gov
Inhibiting Resistance Mechanisms: Compounds could be engineered to not only kill the pathogen but also to inhibit the specific enzymes or efflux pumps that confer resistance.
Synergistic Combinations: Exploring the use of these propanoic acid derivatives in combination with existing antibiotics to enhance their efficacy and overcome resistance.
Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown broad-spectrum activity against multidrug-resistant bacteria, including MRSA and vancomycin-resistant Enterococcus faecalis, as well as drug-resistant fungi. nih.gov The success of these related scaffolds underscores the potential for developing derivatives of this compound as potent antimicrobial candidates.
Development of Multi-functional Agents with Synergistic Biological Activities
A promising frontier in drug development is the creation of single chemical entities that can address multiple pathological processes simultaneously. The propanoic acid scaffold is an excellent platform for developing such multi-functional agents. Research has shown that derivatives of propanoic acid can exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.net
Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have highlighted their potential as both anticancer and antioxidant agents. mdpi.com This dual activity is particularly valuable, as oxidative stress is implicated in the pathogenesis of cancer. mdpi.com A compound that can both inhibit cancer cell proliferation and scavenge harmful reactive oxygen species offers a synergistic therapeutic approach.
Future work on this compound could explore the development of derivatives with combined biological profiles. For example, an agent could be designed to have both antimicrobial and anti-inflammatory properties, which would be highly beneficial for treating infectious diseases where inflammation is a major component of the pathology. The table below illustrates the potential for dual activities in propanoic acid-based compounds.
| Derivative Class | Primary Activity | Secondary Activity | Source |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer | Antioxidant | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antibacterial | Antifungal | nih.gov |
| Arylpropionic acid derivatives | Anti-inflammatory | Anticancer, Antibacterial | researchgate.net |
Exploration of Novel Delivery Systems for Enhanced Bioavailability
The therapeutic efficacy of a drug is highly dependent on its ability to reach its target site in the body in sufficient concentrations. Many promising compounds, particularly those that are hydrophobic, suffer from poor bioavailability. walshmedicalmedia.com Novel drug delivery systems (NDDS) offer a powerful strategy to overcome this challenge by improving a drug's solubility, stability, and absorption. walshmedicalmedia.comwalshmedicalmedia.com
For a compound like this compound, which is likely to have limited water solubility, exploring advanced delivery systems is a critical aspect of its translational development. Several NDDS platforms are particularly relevant:
Lipid-Based Systems: These include nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and solid lipid nanoparticles (SLNs). nih.gov SNEDDS are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.gov This process can significantly enhance the solubility and absorption of hydrophobic drugs. nih.gov
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble drugs. nih.gov This complexation effectively shields the drug from the aqueous environment, increasing its solubility and stability. nih.govdrug-dev.com
Polymeric Nanoparticles: Encapsulating the drug within a biodegradable polymer matrix can protect it from degradation, control its release over time, and potentially target it to specific tissues.
The choice of delivery system depends on the specific physicochemical properties of the drug and the desired therapeutic outcome.
| Delivery System | Mechanism of Bioavailability Enhancement | Key Advantages | Source |
| Nanoemulsions/SNEDDS | Increases drug solubilization and dissolution rate; promotes lymphatic transport, bypassing first-pass metabolism. | High drug-loading capacity; spontaneous formation in vivo (for SNEDDS). | nih.govnih.gov |
| Cyclodextrins | Forms water-soluble inclusion complexes with hydrophobic drugs. | Improves solubility and stability; well-established safety profile for some derivatives. | nih.govdrug-dev.com |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates the drug in a solid lipid core, protecting it and allowing for controlled release. | Good biocompatibility; potential for targeted delivery and sustained release. | walshmedicalmedia.comwalshmedicalmedia.com |
| Liposomes | Encapsulates aqueous or lipid-soluble drugs in phospholipid vesicles. | Can deliver both hydrophilic and hydrophobic drugs; can be modified for targeted delivery. | walshmedicalmedia.comwalshmedicalmedia.com |
Preclinical Development and Lead Optimization Strategies
Once a promising lead compound based on the this compound scaffold is identified, it must undergo a rigorous process of lead optimization and preclinical development before it can be considered for human trials. creative-biostructure.com This phase aims to refine the molecule's properties to maximize its therapeutic potential and ensure its safety. biobide.com The process is iterative, involving cycles of chemical modification and biological testing. creative-biostructure.com
Key stages in lead optimization and preclinical development include:
Hit-to-Lead and SAR Expansion: Promising initial "hits" are refined into more potent and selective "lead" compounds. Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural changes affect biological activity, guiding the synthesis of new analogues with improved properties. 3biotech.comgd3services.com
In Vitro ADME/Tox Profiling: Early assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. creative-biostructure.com This includes evaluating its solubility, permeability, metabolic stability, and potential for interacting with drug-metabolizing enzymes. Early toxicity screening (in vitro toxicology) helps to identify and eliminate compounds with potential liabilities before committing to expensive in vivo studies. 3biotech.com
In Vivo Pharmacokinetic (PK) and Efficacy Studies: Lead candidates are advanced into animal models to study how the drug is absorbed, distributed, and eliminated in a living system (pharmacokinetics). gd3services.com These studies are paired with efficacy models to establish a relationship between drug exposure and therapeutic effect (pharmacodynamics) and to get a preliminary assessment of the compound's safety profile in vivo. criver.com
This comprehensive evaluation ensures that only the most promising and well-characterized candidates, with a high probability of success, are advanced into formal preclinical and subsequent clinical development. biobide.comcreative-biostructure.com
| Stage | Objective | Key Activities | Source |
| Lead Generation | To refine initial "hit" compounds into more promising "lead" candidates. | Optimize potency, selectivity, and solubility; improve chemical and metabolic stability. | biobide.com |
| Lead Optimization | To improve the overall drug-like properties of the lead series to identify a preclinical candidate. | Systematic chemical modifications (SAR); ADME profiling; in vitro toxicity screening (e.g., hERG, CYP450 inhibition). | 3biotech.comcreative-biostructure.comgd3services.com |
| Preclinical Candidate Selection | To select the single best compound to advance into formal, regulated safety testing. | In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies; preliminary in vivo efficacy and safety testing. | gd3services.comcriver.com |
Q & A
Q. What are the established methods for synthesizing 3-[(4-Chlorophenyl)sulfanyl]propanoic acid, and what purification techniques are recommended?
Synthesis typically involves multi-step reactions, such as:
- Thioether formation : Coupling 4-chlorothiophenol with a propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions .
- Protection-deprotection strategies : Using tert-butyl esters or other protecting groups to preserve stereochemical integrity during synthesis .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Thioether coupling | K₂CO₃, DMF, 80°C | 60–75% | Competing oxidation of thiol group |
| Acid deprotection | HCl (aq.), reflux | 85–90% | Hydrolysis side reactions |
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation : Single-crystal X-ray diffraction (for absolute stereochemistry) , / NMR (aromatic protons: δ 7.2–7.4 ppm; thioether C-S: δ 35–40 ppm) .
- Purity assessment : HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
- Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M-H]⁻: 229.0 m/z) .
Q. How can researchers evaluate the biological activity of this compound?
- In vitro assays : Test inhibition of cyclooxygenase (COX) enzymes, given structural similarity to NSAID precursors .
- Cellular models : Measure anti-inflammatory markers (e.g., TNF-α, IL-6) in macrophage cultures .
- Caution : No peer-reviewed data directly links this compound to specific biological targets; prioritize literature reviews (PubMed, SciFinder) to identify analogs .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Reaction engineering : Use phase-transfer catalysts (e.g., TBAB) to enhance thiolate nucleophilicity .
- pH control : Maintain pH 8–9 to suppress thiol oxidation while promoting coupling .
- Scale-up considerations : Replace DMF with greener solvents (e.g., MeCN) to simplify purification .
Q. How to resolve contradictions in reported solubility and stability data?
- Case study : Discrepancies in aqueous solubility (reported 2–5 mg/mL) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility of the thioether bond .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR), leveraging the chlorophenyl group’s hydrophobic interactions .
- DFT calculations : Calculate electrostatic potential maps to predict reactivity at the carboxylic acid and thioether moieties .
Q. What advanced techniques are used for impurity profiling during synthesis?
- HPLC-MS/MS : Identify byproducts like 3-[(4-Chlorophenyl)sulfonyl]propanoic acid (oxidation product) .
- TLC-MS coupling : Rapidly screen reaction mixtures for unreacted 4-chlorothiophenol (Rf = 0.6 in hexane/EtOAc 7:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
